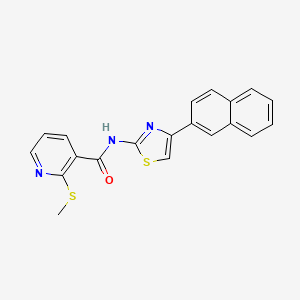![molecular formula C10H20N2 B13359350 3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
3-Methyl-8-azaspiro[4.5]decan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-azaspiro[4.5]decan-1-amine is a spirocyclic amine compound with a unique structure that includes a spiro junction between a cyclohexane and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-azaspiro[4One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by reductive amination to introduce the amine functionality .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalytic transaminase technology has also been explored for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted spirocyclic compounds .
Scientific Research Applications
3-Methyl-8-azaspiro[4.5]decan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an allosteric inhibitor of the SHP2 enzyme, which plays a role in various cellular signaling pathways, including the MAPK pathway . The compound binds to the allosteric site of the enzyme, modulating its activity and affecting downstream signaling processes .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[4.5]decan-1-amine: A similar spirocyclic amine with different substituents.
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine: Another spirocyclic compound with an oxygen atom in the ring.
Uniqueness
3-Methyl-8-azaspiro[4.5]decan-1-amine is unique due to its specific spirocyclic structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H20N2/c1-8-6-9(11)10(7-8)2-4-12-5-3-10/h8-9,12H,2-7,11H2,1H3 |
InChI Key |
IMMUYCWOWGGGMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(C1)CCNCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2,3-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359285.png)

![5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13359301.png)

![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13359327.png)


![6-(2-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359345.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359349.png)
![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)
